molecular formula C4H5NO2S B1215455 delta(3)-Thiazoline-4-carboxylate CAS No. 72781-97-6

delta(3)-Thiazoline-4-carboxylate

Cat. No.: B1215455
CAS No.: 72781-97-6
M. Wt: 131.16 g/mol
InChI Key: IREQLINHYFEKMU-UHFFFAOYSA-N
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Description

Delta(3)-Thiazoline-4-carboxylate is a heterocyclic compound containing a thiazoline ring fused with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta(3)-Thiazoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of cysteine derivatives with carbonyl compounds under acidic conditions. The reaction typically proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazoline ring.

Industrial Production Methods: In industrial settings, this compound is often produced using optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: Delta(3)-Thiazoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring, altering the compound’s chemical properties.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazoline nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazoline derivatives.

Scientific Research Applications

Delta(3)-Thiazoline-4-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Industry: It is utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which delta(3)-Thiazoline-4-carboxylate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • Thiazolidine-4-carboxylate
  • Thiazoline-2-thione
  • Thiazolidine-2-thione

Delta(3)-Thiazoline-4-carboxylate stands out due to its versatility and potential for various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREQLINHYFEKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223111
Record name delta(3)-Thiazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72781-97-6
Record name delta(3)-Thiazoline-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(3)-Thiazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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